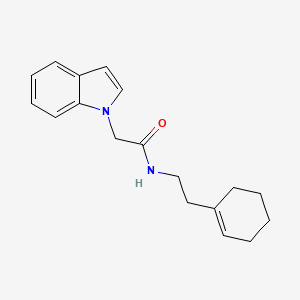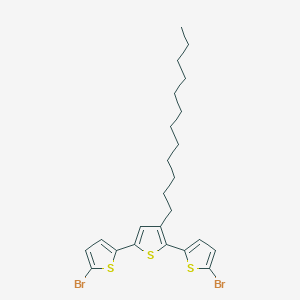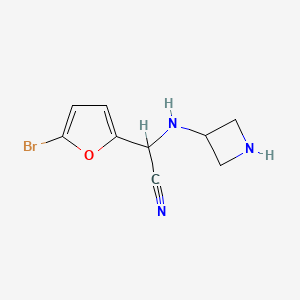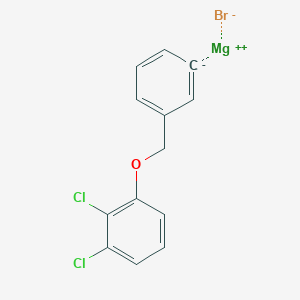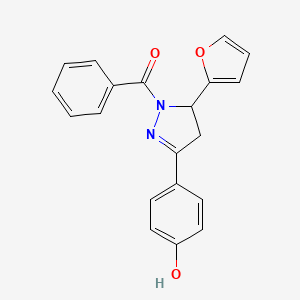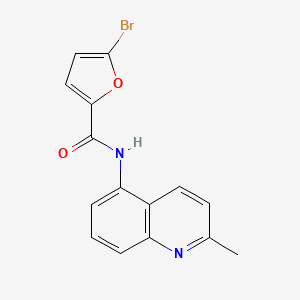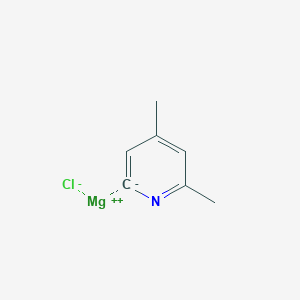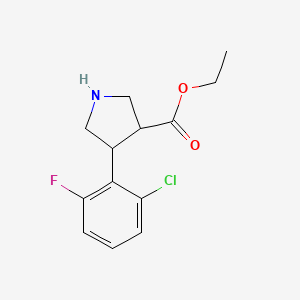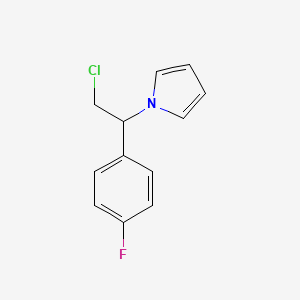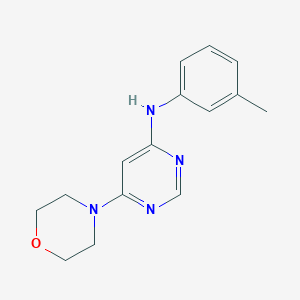
6-morpholino-N-(m-tolyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-morpholino-N-(m-tolyl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a morpholine group and an m-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-morpholino-N-(m-tolyl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Substitution Reactions: The morpholine group is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with morpholine under basic conditions.
Introduction of the m-Tolyl Group: The m-tolyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyrimidine with an m-tolylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the m-tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the m-tolyl group, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The morpholine group can be replaced by other nucleophiles under appropriate conditions, leading to a variety of substituted pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: m-Tolyl aldehyde or m-tolyl carboxylic acid.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-morpholino-N-(m-tolyl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated as a potential kinase inhibitor, particularly for targeting cyclin-dependent kinases (CDKs) involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its effects on cell cycle progression and apoptosis induction in cancer cells.
Chemical Biology: It serves as a tool compound to study kinase signaling pathways and their role in various diseases.
Mechanism of Action
The mechanism of action of 6-morpholino-N-(m-tolyl)pyrimidin-4-amine involves the inhibition of kinase activity. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts kinase signaling pathways, leading to altered cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar pyrimidine core structure.
Pyrimido[4,5-d]pyrimidine: Known for its neuroprotective and antioxidant properties.
2-thio-containing pyrimidines: These compounds exhibit diverse biological activities, including anticancer properties.
Uniqueness
6-morpholino-N-(m-tolyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity towards certain kinases. Its morpholine and m-tolyl groups contribute to its binding affinity and specificity, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C15H18N4O |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
N-(3-methylphenyl)-6-morpholin-4-ylpyrimidin-4-amine |
InChI |
InChI=1S/C15H18N4O/c1-12-3-2-4-13(9-12)18-14-10-15(17-11-16-14)19-5-7-20-8-6-19/h2-4,9-11H,5-8H2,1H3,(H,16,17,18) |
InChI Key |
DMORLADLOXWGPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=NC=N2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



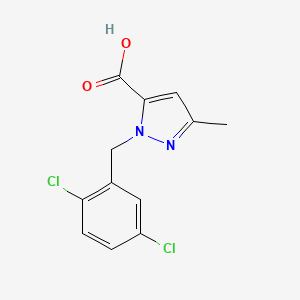
![2-[(4'-Chloro-3'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14877241.png)

